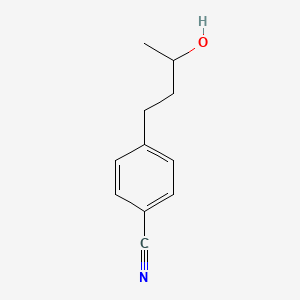
4-(3-Hydroxybutyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxybutyl)benzonitrile: is an organic compound with the molecular formula C11H13NO It features a benzonitrile core substituted with a hydroxybutyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxybutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-hydroxybutyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Hydroxybutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxobutyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(3-hydroxybutyl)benzylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: 4-(3-oxobutyl)benzonitrile
Reduction: 4-(3-hydroxybutyl)benzylamine
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
4-(3-Hydroxybutyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxybutyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
- 4-(3-Hydroxyphenyl)benzonitrile
- 4-(3-Hydroxybutyl)-2-iodobenzonitrile
- 4-(3-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-iodobenzonitrile
Comparison: 4-(3-Hydroxybutyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. Compared to 4-(3-Hydroxyphenyl)benzonitrile, it has a longer aliphatic chain, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-(3-hydroxybutyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,13H,2-3H2,1H3 |
Clé InChI |
BNZWVOLQLKAQJX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


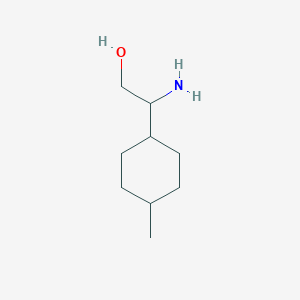
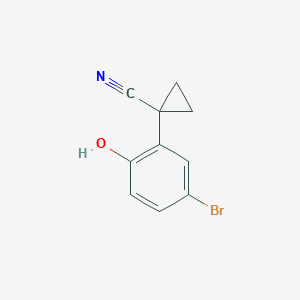
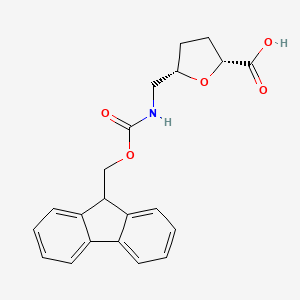
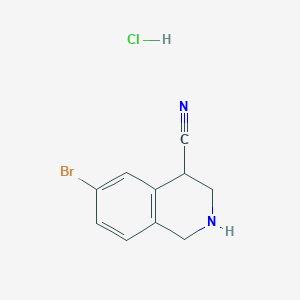
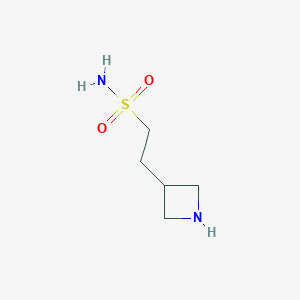
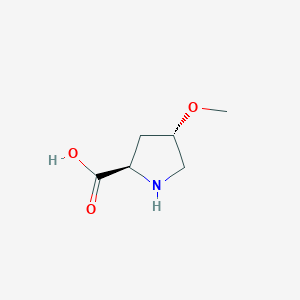
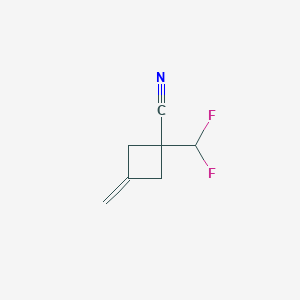
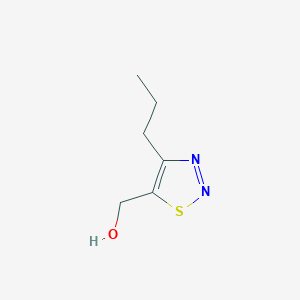
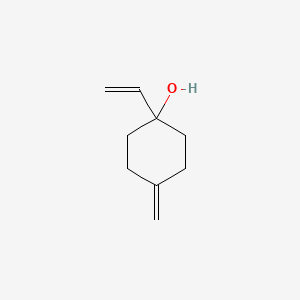
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

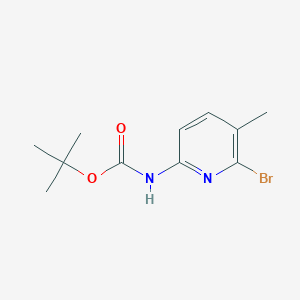
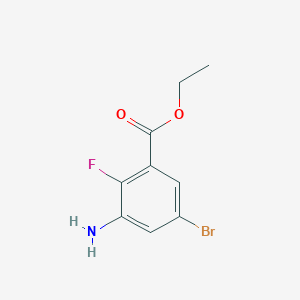
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
